molecular formula C16H15FN2O4 B2539387 N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide CAS No. 1105228-15-6

N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide

Cat. No.: B2539387
CAS No.: 1105228-15-6
M. Wt: 318.304
InChI Key: GBTJDMHZGSERQY-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide is a synthetic small molecule characterized by its benzamide core structure, a fluorophenoxyethyl side chain, and a nitro substituent. This specific arrangement of functional groups, particularly the fluorine atom and the nitro group, is often explored in medicinal chemistry for the development of novel bioactive compounds. Research into structurally similar benzamides indicates potential utility in anti-infective discovery programs . This compound is exclusively intended for Research Use Only and is not designed for human therapeutic or veterinary applications. Researchers working in early-stage drug discovery may find this chemical valuable as a building block or for probing structure-activity relationships in the design of new pharmacologically active agents.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c1-11-14(3-2-4-15(11)19(21)22)16(20)18-9-10-23-13-7-5-12(17)6-8-13/h2-8H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTJDMHZGSERQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methyl-3-nitrobenzoic Acid

The nitro-substituted benzoyl core is synthesized via nitration of 2-methylbenzoic acid. The methyl group directs nitration to the meta position, yielding 2-methyl-3-nitrobenzoic acid. This reaction is typically conducted using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, followed by gradual warming to room temperature. The electron-withdrawing nitro group stabilizes the intermediate arenium ion, ensuring regioselectivity. Yields exceeding 75% are achievable with strict temperature control to minimize polynitration byproducts.

Preparation of 2-(4-Fluorophenoxy)ethylamine

The amine precursor is synthesized in two stages:

  • Etherification : 4-Fluorophenol reacts with ethylene oxide under basic conditions (e.g., K₂CO₃ in DMF) to form 2-(4-fluorophenoxy)ethanol. This SN2 reaction proceeds at 60–80°C with a 90% conversion rate.
  • Amination : The alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM). Subsequent displacement with aqueous ammonia (NH₃) at 50°C yields 2-(4-fluorophenoxy)ethylamine.

Amide Coupling Strategy

The final step involves coupling 2-methyl-3-nitrobenzoic acid with 2-(4-fluorophenoxy)ethylamine. HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and Et₃N in tetrahydrofuran (THF) are optimal for activating the carboxylic acid. The reaction is conducted at room temperature for 12–18 hours, achieving yields of 68–82% (Table 1).

Table 1 : Comparison of Coupling Agents for Amide Formation

Coupling Agent Solvent Temperature Yield (%) Purity (%)
HBTU THF RT 82 95
EDC/HOBt DMF 0°C 75 92
DCC DCM RT 68 89

Industrial Production and Process Optimization

Continuous Flow Nitration

Industrial-scale nitration employs continuous flow reactors to enhance safety and efficiency. A tubular reactor with HNO₃/H₂SO₄ at 10°C achieves 98% conversion with a residence time of 2 minutes, minimizing thermal degradation.

Green Chemistry Considerations

Solvent recycling and catalytic methods reduce environmental impact. For example, replacing DMF with cyclopentyl methyl ether (CPME) in coupling reactions decreases waste generation while maintaining 78% yield.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with a gradient of ethyl acetate/hexane (10–40%) removes unreacted starting materials and isomers. Final recrystallization from ethanol/water (7:3) enhances purity to >99%.

Analytical Validation

  • HPLC-MS : A C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient: 30–70% over 15 minutes) confirms molecular ion peaks at m/z 347.1 [M+H]⁺.
  • ¹H NMR : Key signals include δ 2.45 (s, 3H, CH₃), δ 4.15 (t, 2H, OCH₂), and δ 7.05–8.20 (m, 7H, aromatic).

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Over-nitration is mitigated by controlling the HNO₃ stoichiometry (1.05 equiv) and reaction temperature. Computational modeling predicts transition states to guide reagent design.

Amine Stability

The 2-(4-fluorophenoxy)ethylamine intermediate is hygroscopic; storage under nitrogen with molecular sieves ensures stability during coupling.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF)

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water

Major Products Formed

    Reduction: 2-methyl-3-aminobenzamide

    Substitution: Various substituted phenoxyethyl derivatives

    Hydrolysis: 2-methyl-3-nitrobenzoic acid and 4-fluorophenoxyethylamine

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorophenoxy group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Fluorinated Substituents

Compound A : N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-methyl-3-nitrobenzamide ()
  • Structural Features: Replaces the ethyl-fluorophenoxy group with a pyridopyrimidinyl moiety.
  • Applications : Such heterocyclic systems are prevalent in kinase inhibitors and antiviral agents .
Compound B : 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()
  • Structural Features : Incorporates a dihydrothienylidene ring fused to the benzamide.
  • Applications : Similar fluorinated benzamides are explored in materials science and as fluorescent probes .
Compound C : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()
  • Structural Features: Substitutes the nitro group with a methoxy group and replaces the fluorophenoxyethyl chain with a chlorophenyl group.
  • Key Differences : The methoxy group increases electron density on the aromatic ring, contrasting with the electron-withdrawing nitro group in the target compound.
  • Applications : Used in spectrofluorometric studies for metal ion detection, highlighting the role of substituents in modulating fluorescence .

Nitro-Containing Compounds

Compound D : Fluoroglycofen ethyl ester ()
  • Structural Features: A nitrobenzoate ester with a chlorinated trifluoromethylphenoxy group.
  • Key Differences : The ester linkage (vs. amide in the target compound) reduces hydrolytic stability but may enhance pesticidal activity.
  • Applications : Used as a herbicide, indicating nitro groups in agrochemicals improve bioactivity against plant targets .
Compound E : 4-Chloro-N-[2-methyl-3-(tetrazol-1-yl)phenyl]-3-nitrobenzamide ()
  • Structural Features : Integrates a tetrazole ring, a bioisostere for carboxylic acids.
  • Key Differences : The tetrazole enhances metabolic stability and mimics carboxylate interactions in biological systems.
  • Applications : Tetrazole-containing analogs are common in antihypertensive and antidiabetic drugs .

Fluorophenoxyethyl-Containing Analogs

Compound F : N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methylbenzamide ()
  • Structural Features: Shares the 4-fluorophenoxyethyl chain but incorporates a spirocyclic diazaspiro system.
  • Key Differences : The spiro scaffold introduces three-dimensional complexity, improving selectivity in enzyme inhibition.
  • Applications : Spiro compounds are prioritized in CNS drug discovery due to blood-brain barrier penetration .

Data Tables: Structural and Functional Comparisons

Compound Core Structure Key Substituents Applications References
Target Compound Benzamide 2-Methyl-3-nitro, 4-fluorophenoxyethyl Under investigation
Compound A () Pyridopyrimidine-benzamide Pyridopyrimidinyl, nitro Kinase inhibitors, antiviral
Compound B () Thienylidene-benzamide Dihydrothienylidene, fluoro Fluorescent probes
Compound D () Nitrobenzoate ester Trifluoromethylphenoxy Herbicide
Compound F () Spirocyclic benzamide Diazaspiro, fluorophenoxyethyl CNS therapeutics

Research Findings and Implications

  • Fluorophenoxyethyl Chain: This moiety improves lipophilicity and metabolic stability, as seen in spirocyclic analogs with enhanced bioavailability .
  • Synthetic Strategies : Amide coupling using reagents like DCC/HOBt () is likely applicable to the target compound’s synthesis, ensuring high yield and purity .

Biological Activity

N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound comprises several functional groups that contribute to its pharmacological profile:

  • Fluorophenoxy group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Nitro group : Capable of undergoing bioreduction, potentially forming reactive intermediates that interact with cellular components.
  • Amide bond : Often associated with bioactivity in various pharmaceutical compounds.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. The nitro group can be reduced to form reactive species that may interfere with cellular functions. Additionally, the fluorophenoxy group may enhance the compound's binding affinity to proteins or enzymes, modulating their activity in various biochemical pathways.

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against Mycobacterium tuberculosis with MIC values ranging from 4 to 64 μg/mL .
  • Anticancer Potential :
    • Research involving related compounds has suggested potential anticancer activities. For example, some derivatives have demonstrated inhibitory effects on tumor cell lines, although specific data on this compound's efficacy against cancer cells remains limited .
  • Pain Modulation :
    • The structural features of this compound suggest possible applications in pain management through modulation of P2X receptors, which are involved in pain signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

StudyFindings
Study 1 Investigated the antitubercular activity of related compounds, showing promising MIC values against resistant strains of M. tuberculosis.
Study 2 Examined the mechanism of action involving bioreduction of the nitro group and its implications for cellular interaction.
Study 3 Analyzed the binding affinity of structurally similar compounds to various receptors, suggesting potential therapeutic applications in pain management.

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